Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 361174-49-4
VCID: VC7592507
InChI: InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-14-16-31(17-15-30)38(34,35)22-12-10-19(11-13-22)25(32)28-21-7-5-6-20(18-21)26-29-23-8-3-4-9-24(23)37-26/h3-13,18H,2,14-17H2,1H3,(H,28,32)
SMILES: CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Molecular Formula: C27H26N4O5S2
Molecular Weight: 550.65

Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

CAS No.: 361174-49-4

Cat. No.: VC7592507

Molecular Formula: C27H26N4O5S2

Molecular Weight: 550.65

* For research use only. Not for human or veterinary use.

Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate - 361174-49-4

Specification

CAS No. 361174-49-4
Molecular Formula C27H26N4O5S2
Molecular Weight 550.65
IUPAC Name ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-14-16-31(17-15-30)38(34,35)22-12-10-19(11-13-22)25(32)28-21-7-5-6-20(18-21)26-29-23-8-3-4-9-24(23)37-26/h3-13,18H,2,14-17H2,1H3,(H,28,32)
Standard InChI Key QDHUDPYZAWBFTK-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound features a benzothiazole ring fused to a phenyl group, connected via a carbamoyl bridge to a sulfonylpiperazine-carboxylate system. Key structural elements include:

  • Benzothiazole Core: A heterocyclic aromatic system known for enhancing bioactivity through interactions with enzymes and receptors .

  • Sulfonylpiperazine Group: Imparts solubility modulation and hydrogen-bonding capabilities, critical for pharmacokinetics.

  • Ethyl Carboxylate: Enhances membrane permeability and metabolic stability.

The molecular formula C27H26N4O5S2 (MW: 550.65) reflects its complexity, with a calculated partition coefficient (LogP) of 3.2, suggesting moderate lipophilicity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight550.65 g/mol
LogP3.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate involves multi-step reactions, as inferred from analogous compounds :

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with substituted benzaldehyde derivatives under acidic conditions .

  • Carbamoyl Bridge Installation: Coupling the benzothiazole intermediate with 4-carboxyphenyl isocyanate using carbodiimide catalysts.

  • Sulfonylation and Piperazine Attachment: Reaction with piperazine-1-sulfonyl chloride in the presence of NaHCO₃, followed by ethyl chloroformate esterification .

Critical Reaction Conditions

  • Temperature: 80–120°C for cyclization steps .

  • Catalysts: NaI/NaHCO₃ for nucleophilic substitutions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Yield optimization remains challenging due to steric hindrance from the benzothiazole and sulfonyl groups, with typical yields ranging from 65–75% .

Biological Activities and Mechanisms

Enzyme Inhibition

Benzothiazole-piperazine hybrids exhibit acetylcholinesterase (AChE) inhibition (IC₅₀: 2.1–8.7 µM) and amyloid-beta disaggregation, positioning them as candidates for Alzheimer’s disease therapy . The sulfonyl group enhances binding to AChE’s peripheral anionic site (PAS), while the piperazine moiety interacts with the catalytic triad .

Anticancer Properties

Piperazine-linked benzothiazoles induce apoptosis in MCF-7 breast cancer cells (IC₅₀: 12.3 µM) by upregulating caspase-3 and suppressing Bcl-2. The carbamoyl bridge facilitates DNA intercalation, as evidenced by fluorescence quenching studies.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Benzothiazole Derivatives

CompoundTarget ActivityIC₅₀/MICKey Structural Feature
Target Compound (CAS 361174-49-4)AChE Inhibition (Predicted)~5.8 µM*Sulfonylpiperazine-carboxylate
N-(6-Methanesulfonyl-benzothiazol)AChE Inhibition2.1 µMMethanesulfonyl group
Ethyl 4-(Trifluoromethyl-benzothiazol)Antibacterial8 µg/mLTrifluoromethyl substituent
4-Amino-N-(5-methyl-oxazol)COX-2 Inhibition0.3 µMOxazole ring

*Predicted based on QSAR modeling of analogous structures .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with AChE and microbial targets via X-ray crystallography .

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using in vitro models.

  • Toxicology Screening: Evaluate hepatotoxicity and genotoxicity in rodent models.

  • Structural Optimization: Introduce fluorinated groups to enhance metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator